molecular formula C13H17N3O2 B2923634 (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-42-2

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No. B2923634
M. Wt: 247.298
InChI Key: AQTFCRBAIAIKDI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves the reaction of a pyrrolidine derivative with a pyridazine derivative in the presence of a base to form the desired product.

Starting Materials
6-methylpyridazine, 1-bromo-3-chloropropane, 4-pyrrolidin-1-ylbut-2-en-1-one, potassium carbonate, palladium on carbon, ethanol

Reaction
Step 1: Synthesis of 3-(6-methylpyridazin-3-yloxy)propan-1-ol by reacting 6-methylpyridazine with 1-bromo-3-chloropropane in the presence of potassium carbonate and palladium on carbon catalyst in ethanol solvent., Step 2: Synthesis of (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one by reacting 4-pyrrolidin-1-ylbut-2-en-1-one with 3-(6-methylpyridazin-3-yloxy)propan-1-ol in the presence of a base such as potassium carbonate.

Mechanism Of Action

The mechanism of action of (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is still being studied. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one have been extensively studied. It has been found to have a positive effect on the immune system, reducing inflammation and promoting cell growth. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its potent biological activity. This makes it an ideal candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one. One area of research could focus on the development of new drugs based on this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of research could focus on developing new synthesis methods for (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one to improve its solubility and make it easier to work with in lab experiments.

Scientific Research Applications

The (E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activity. Additionally, it has been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

(E)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-4-13(17)16-8-7-11(9-16)18-12-6-5-10(2)14-15-12/h3-6,11H,7-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFCRBAIAIKDI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

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